molecular formula C29H36N4O B2751234 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide CAS No. 946286-46-0

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide

Cat. No.: B2751234
CAS No.: 946286-46-0
M. Wt: 456.634
InChI Key: KMNOASXFBFLFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a phenylpiperazine moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide typically involves multiple steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions to introduce the dimethylamino group.

    Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized through a cyclization reaction involving a phenyl-substituted precursor and a suitable amine.

    Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the phenylpiperazine intermediate in the presence of a coupling agent such as carbodiimide to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylpropanamide
  • N-(2-(4-(dimethylamino)phenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-3-phenylpropanamide

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-31(2)26-16-14-25(15-17-26)28(23-30-29(34)18-13-24-9-5-3-6-10-24)33-21-19-32(20-22-33)27-11-7-4-8-12-27/h3-12,14-17,28H,13,18-23H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNOASXFBFLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.